2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid
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Overview
Description
2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to a methylpropanoic acid moiety. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromopyridine with a suitable alkylating agent under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling, which are commonly used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .
Scientific Research Applications
2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can participate in various chemical interactions, leading to the modulation of biological pathways . The compound’s structure allows it to bind to specific receptors and enzymes, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: A simpler derivative with a bromine atom attached to the pyridine ring.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with similar pyridine structures but different functional groups.
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Uniqueness
2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid is unique due to its specific combination of a bromine-substituted pyridine ring and a methylpropanoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H10BrNO2 |
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Molecular Weight |
244.08 g/mol |
IUPAC Name |
2-(3-bromopyridin-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-9(2,8(12)13)7-6(10)4-3-5-11-7/h3-5H,1-2H3,(H,12,13) |
InChI Key |
HXFHXGNQEXHIGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)Br)C(=O)O |
Origin of Product |
United States |
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